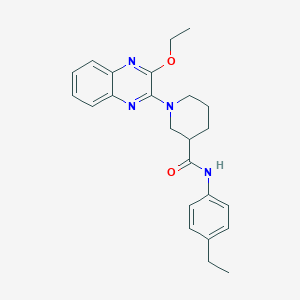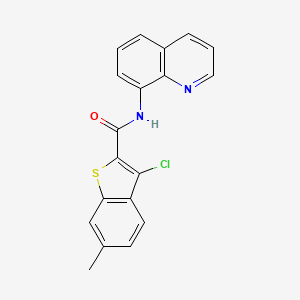
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, piperidine, and ethylphenyl compounds. Common synthetic routes may involve:
Step 1: Formation of the quinoxaline core by condensation of o-phenylenediamine with an appropriate diketone.
Step 2: Introduction of the ethoxy group via an etherification reaction.
Step 3: Coupling of the quinoxaline derivative with piperidine through an amide bond formation using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Optimization of solvent systems: to enhance solubility and reaction rates.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethoxyquinoxaline carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: involved in disease pathways.
Inhibition of specific biochemical reactions: that contribute to disease progression.
Modulation of cellular signaling pathways: to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide
- 1-(3-ethoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-2-carboxamide
Uniqueness
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the quinoxaline and piperidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-3-17-11-13-19(14-12-17)25-23(29)18-8-7-15-28(16-18)22-24(30-4-2)27-21-10-6-5-9-20(21)26-22/h5-6,9-14,18H,3-4,7-8,15-16H2,1-2H3,(H,25,29) |
InChI Key |
WAVUCTRCOOYZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B14979311.png)

![2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B14979318.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B14979323.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979329.png)
![N-(2-methoxyphenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979344.png)
![4-(4-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979348.png)
![N-ethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14979357.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979365.png)
![6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B14979368.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B14979374.png)
![1-(3-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B14979383.png)
![N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14979385.png)
![N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B14979393.png)
